1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of an ethoxy group attached to a cyclohexyl ring and an iodine atom attached to the tetrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4-ethoxycyclohexanol, is reacted with a suitable halogenating agent to form 4-ethoxycyclohexyl halide.
Tetrazole Ring Formation: The cyclohexyl halide is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form dihydrotetrazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, thiols, and amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Tetrazole N-oxides.
Reduction Products: Dihydrotetrazoles.
Coupling Products: Biaryl or alkyne-substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole is primarily based on its ability to interact with biological targets through its tetrazole ring and iodine atom. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxycyclohexyl)-5-iodo-1H-tetrazole
- 1-(4-Ethoxycyclohexyl)-5-bromo-1H-tetrazole
- 1-(4-Ethoxycyclohexyl)-5-chloro-1H-tetrazole
Comparison: 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The ethoxy group on the cyclohexyl ring also contributes to its unique properties, differentiating it from the methoxy analog. These structural differences influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
919097-95-3 |
---|---|
Molekularformel |
C9H15IN4O |
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
1-(4-ethoxycyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4O/c1-2-15-8-5-3-7(4-6-8)14-9(10)11-12-13-14/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
KPVKJEHTVROZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(CC1)N2C(=NN=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.